molecular formula C13H10N2O3S B11738561 N-{[3-nitro-4-(phenylsulfanyl)phenyl]methylidene}hydroxylamine

N-{[3-nitro-4-(phenylsulfanyl)phenyl]methylidene}hydroxylamine

Cat. No.: B11738561
M. Wt: 274.30 g/mol
InChI Key: HBLYEIXJMLYLPA-UHFFFAOYSA-N
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Description

N-{[3-nitro-4-(phenylsulfanyl)phenyl]methylidene}hydroxylamine is an organic compound characterized by the presence of a nitro group, a phenylsulfanyl group, and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-nitro-4-(phenylsulfanyl)phenyl]methylidene}hydroxylamine typically involves the condensation of 3-nitro-4-(phenylsulfanyl)benzaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[3-nitro-4-(phenylsulfanyl)phenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylsulfanyl derivatives.

Scientific Research Applications

N-{[3-nitro-4-(phenylsulfanyl)phenyl]methylidene}hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-nitro-4-(phenylsulfanyl)phenyl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the phenylsulfanyl group can interact with thiol groups in proteins, potentially leading to enzyme inhibition or modulation of protein function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-nitro-4-(phenylsulfanyl)phenyl]methylidene}hydroxylamine is unique due to the combination of its nitro, phenylsulfanyl, and hydroxylamine groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C13H10N2O3S

Molecular Weight

274.30 g/mol

IUPAC Name

N-[(3-nitro-4-phenylsulfanylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C13H10N2O3S/c16-14-9-10-6-7-13(12(8-10)15(17)18)19-11-4-2-1-3-5-11/h1-9,16H

InChI Key

HBLYEIXJMLYLPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NO)[N+](=O)[O-]

Origin of Product

United States

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